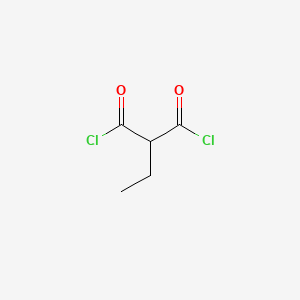

Ethyl malonoyl chloride

Cat. No. B2956781

Key on ui cas rn:

36239-09-5; 55552-69-7

M. Wt: 169

InChI Key: IPOVOSHRRIJKBR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08334282B2

Procedure details

Scheme 1 shows that a solution of 4,4′ dichlorobenzophenone and hydroxylamine hydrochloride in a solvent such as ethanol in the presence of potassium hydroxide and stirred at room temperature to the reflux temperature of the solvent for 1-3 hrs can afford the oxime (step a). Reduction of the oxime to the amine can be accomplished using lithium aluminum hydride in THF solution at reflux (step b) (J. Med. Chem., 885 (1973)). Treatment of the amine with epichlorohydrin in a solvent such as ethanol at reflux should provide the azetidinol (step c) (J. Heterocyclic Chem., 271 (1994)). Oxidation of the alcohol may be carried out −78° C. by treatment with a solution of DMSO in methylene chloride which has been treated with oxalyl chloride for 3 to 7 hours, followed by addition of a teriary amine such as triethyl amine and further stirring of the reaction mixture at ambient temperature for 12-24 hours (step d). Reductive amination of the ketone with an amine such as 3,5-difluoroaniline can be accomplished with triacetoxyborohydride and acetic acid in methylene chloride solution at ambient temperature over a period of 24-48 hours (step e). Treatment of the secondary amine with ethyl malonyl chloride in a solvent such as methylene chloride in the presence of triethyamine at 0° C. to room temperature should afford the malonamide ester (step f). Hydrolysis of the ester using lithium hydroxide in aqueous THF solution should produce, after acidification, the carboxylic acid (step g), which may be coupled with an amino ester such as the ethyl ester of alanine in the presence of isobutylchloroformate (IBCF) and N-methylmorpholine in methylene chloride at 0° C. to room temperature to yield the alanine ester adduct (step h). Hydrolysis of the ester, as above, with LiOH solution should afford the acid (step i), and subsequent treatment with IBCF and anhydrous ammonia can give the amide (step j). In like manner, the acid of step g can also be converted to the amide using IBCF and anhydrous ammonia (step k).

[Compound]

Name

alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

ketone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

amine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

CS(C)=O.[C:5](Cl)(=O)[C:6]([Cl:8])=[O:7].FC1C=C(C=[C:17](F)[CH:18]=1)N.C(O[BH-](O[C:30](=[O:32])C)OC(=O)C)(=O)C.C(Cl)[Cl:34]>C(N(CC)CC)C.C(O)(=O)C>[CH2:17]([CH:5]([C:6]([Cl:8])=[O:7])[C:30]([Cl:34])=[O:32])[CH3:18]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Two

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)Cl)(=O)Cl

|

Step Five

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Step Six

[Compound]

|

Name

|

ketone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

amine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(N)C=C(C1)F

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)O[BH-](OC(C)=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

further stirring of the reaction mixture at ambient temperature for 12-24 hours (step d)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

Details

Reaction Time |

18 (± 6) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C(C(=O)Cl)C(=O)Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |